molecular formula C19H15N3O2S2 B2599836 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-88-5

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2599836
CAS RN: 912624-88-5
M. Wt: 381.47
InChI Key: MAIZMTGLNKODCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its inhibitory activity . It is a N-heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Other methods include Suzuki-Miyaura coupling with corresponding boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as NMR and HRMS . For example, one of the compounds was a colorless solid with a melting point of 230–232 °C .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , have demonstrated high antitumor activity . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” may also have potential applications in cancer treatment.

Antibacterial Activity

The same group of compounds, thiazolo[3,2-a]pyrimidines, have also shown significant antibacterial properties . This indicates that our compound could be used in the development of new antibacterial drugs.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory activities . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” might be used in the treatment of inflammatory diseases.

Phosphoinositide 3-Kinase Inhibition

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which are similar to our compound, have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . This suggests that our compound could be used in the development of new PI3K inhibitors, which have applications in cancer treatment.

Anti-fibrosis Activity

Some thiazolo[5,4-b]pyridine derivatives have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests that “N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide” might have potential applications in the treatment of fibrotic diseases.

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that our compound could be used as a scaffold in the design of new medicines.

Future Directions

The future directions for the study of this compound could involve further exploration of its PI3K inhibitory activity and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-15(18-21-17-11-6-12-20-19(17)25-18)9-5-10-16(13)22-26(23,24)14-7-3-2-4-8-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZMTGLNKODCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.